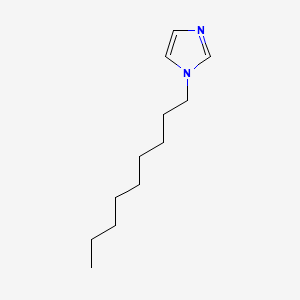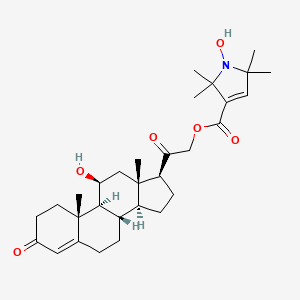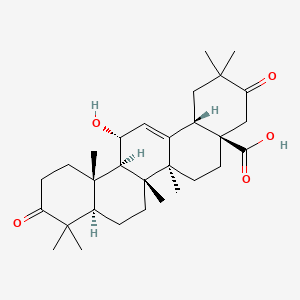
Propapyriogenin A2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propapyriogenin A2 is a triterpenoid.
Aplicaciones Científicas De Investigación
Molecular and Biochemical Mechanisms
- A20, a similar compound, has been studied for its ubiquitin-regulatory activities and is identified as a susceptibility gene for inflammatory disease. This research highlights the importance of understanding the molecular and biochemical mechanisms of such compounds (Catrysse et al., 2014).
Role in Disease and Therapeutics
- Research on α2-Antiplasmin (A2AP), a compound with some phonetic similarity, demonstrated its protective role during gram-negative sepsis, highlighting the potential therapeutic applications of related compounds (Kager et al., 2013).
Evolutionary Biology and Genetics
- Studies have explored the evolution and neofunctionalization of snake venom phospholipase A2 genes, providing insight into how similar compounds may have evolved and diversified (Lynch, 2007).
Cellular Mechanisms and Pathology
- Research into the compound A2E, found in retinal cells, reveals its role in inducing apoptosis, a critical insight for understanding cellular mechanisms and pathology in diseases like macular degeneration (Suter et al., 2000).
Immunology and Inflammation
- Studies have characterized A20 as a crucial regulator in inflammation and immunity, potentially guiding the understanding of the role of similar compounds in these processes (Ma & Malynn, 2012).
Therapeutic Potential in Cancer
- A20 overexpression in glioma cells suggests its role in tumorigenesis, pointing towards the therapeutic potential of targeting such compounds in cancer treatment (Guo et al., 2009).
Neurovascular Degeneration
- Arginase 2 (A2) is identified as a mediator in neurovascular injury after retinal ischemia, indicating the potential for targeting similar compounds in neurovascular diseases (Shosha et al., 2016).
Propiedades
Número CAS |
72933-74-5 |
|---|---|
Nombre del producto |
Propapyriogenin A2 |
Fórmula molecular |
C30H44O5 |
Peso molecular |
484.7 g/mol |
Nombre IUPAC |
(4aR,6aR,6aS,6bR,8aR,12aS,13R,14bS)-13-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-3,10-dioxo-1,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H44O5/c1-25(2)15-18-17-14-19(31)23-27(5)10-9-21(32)26(3,4)20(27)8-11-29(23,7)28(17,6)12-13-30(18,24(34)35)16-22(25)33/h14,18-20,23,31H,8-13,15-16H2,1-7H3,(H,34,35)/t18-,19+,20-,23+,27-,28+,29+,30+/m0/s1 |
Clave InChI |
LJMPUEBWSQXCRU-LJHQDYJOSA-N |
SMILES isomérico |
C[C@]12CCC(=O)C([C@@H]1CC[C@@]3([C@@H]2[C@@H](C=C4[C@]3(CC[C@@]5([C@H]4CC(C(=O)C5)(C)C)C(=O)O)C)O)C)(C)C |
SMILES |
CC1(CC2C3=CC(C4C5(CCC(=O)C(C5CCC4(C3(CCC2(CC1=O)C(=O)O)C)C)(C)C)C)O)C |
SMILES canónico |
CC1(CC2C3=CC(C4C5(CCC(=O)C(C5CCC4(C3(CCC2(CC1=O)C(=O)O)C)C)(C)C)C)O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



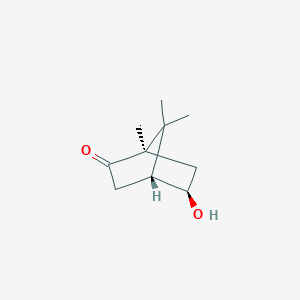
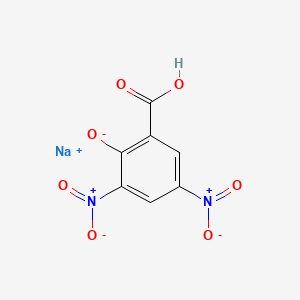
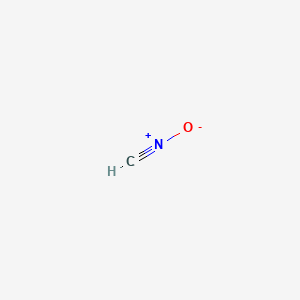
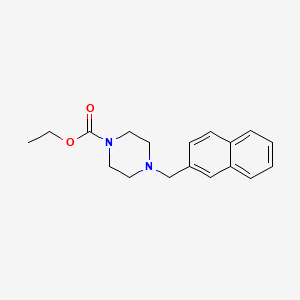
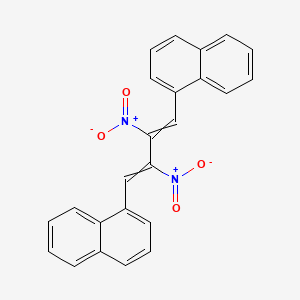
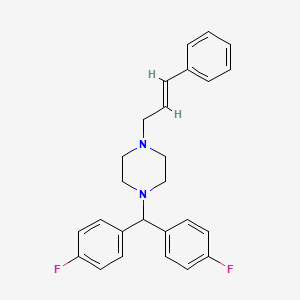
![cis-1,3,4,6,7,11b-Hexahydro-9-methoxy-2H-benzo[a]quinolizine-3-carboxylic acid ethyl ester](/img/structure/B1210685.png)
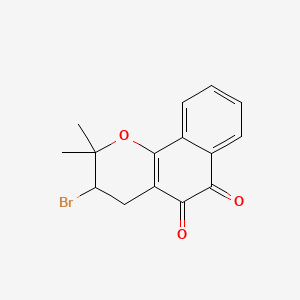
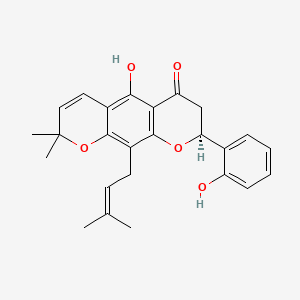
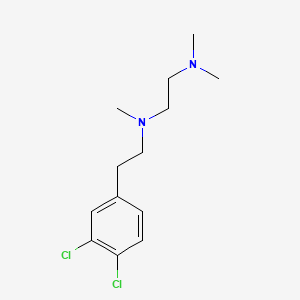
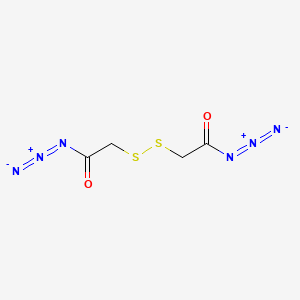
![[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] (2S,3S,4R,5S,6R)-5-acetamido-3,4,6-trihydroxyoxane-2-carboxylate](/img/structure/B1210699.png)
